molecular formula C11H16FN B13543164 4-(4-Fluorophenyl)-2-methylbutan-2-amine CAS No. 63416-84-2

4-(4-Fluorophenyl)-2-methylbutan-2-amine

Cat. No.: B13543164
CAS No.: 63416-84-2
M. Wt: 181.25 g/mol
InChI Key: ZETGCYOYJHIWFW-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methylbutan-2-amine is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methylbutan-2-amine typically involves the reaction of 4-fluorophenylacetonitrile with a suitable amine under controlled conditions. One common method involves the reduction of the nitrile group to an amine using hydrogenation or other reducing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methylbutan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-methylbutan-2-amine is unique due to its specific structural features, such as the presence of a fluorophenyl group and a butan-2-amine backbone. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63416-84-2

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methylbutan-2-amine

InChI

InChI=1S/C11H16FN/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3

InChI Key

ZETGCYOYJHIWFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)F)N

Origin of Product

United States

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